

3-(4-Chlorothiophen-2-yl)propanoic acid as a research chemical

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Compound of Interest

3-(4-Chlorothiophen-2yl)propanoic acid

Cat. No.:

B1423491

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Technical Guide: 3-(4-Chlorothiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorothiophen-2-yl)propanoic acid is a research chemical belonging to the thiophene class of compounds, which are known scaffolds in medicinal chemistry. Thiophene-containing molecules have shown a wide range of biological activities, and propanoic acid moieties are features of several well-known pharmaceuticals. This document provides a concise technical overview of the available information on **3-(4-Chlorothiophen-2-yl)propanoic acid**, intended to serve as a foundational resource for researchers.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of **3-(4-Chlorothiophen-2-yl)propanoic acid** are not extensively available in peer-reviewed literature. The information presented below is compiled from chemical supplier databases and computational models.

Table 1: Chemical and Physical Data for 3-(4-Chlorothiophen-2-yl)propanoic acid



Property	Value	Source
CAS Number	89793-51-1	ChemScene[1]
Molecular Formula	C7H7CIO2S	ChemScene[1]
Molecular Weight	190.65 g/mol	ChemScene[1]
IUPAC Name	3-(4-chlorothiophen-2- yl)propanoic acid	MolWiki[2]
Canonical SMILES	C1=C(SC=C1Cl)CCC(=O)O	MolWiki[2]
InChI	InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)	MolWiki[2]
InChIKey	AGGRDDNHSGUWGK- UHFFFAOYSA-N	MolWiki[2]
Purity	≥98% (typical)	ChemScene[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	37.3 Ų	ChemScene[1]
LogP (Octanol-Water Partition Coefficient)	2.4187	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	3	ChemScene[1]

Synthesis and Characterization Synthesis



Specific, detailed, and validated experimental protocols for the synthesis of **3-(4-Chlorothiophen-2-yl)propanoic acid** are not readily available in the public domain. As a substituted propanoic acid derivative of chlorothiophene, its synthesis would likely involve standard organic chemistry methodologies. A potential synthetic route could be conceptualized as follows:



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Caption: A potential synthetic workflow for **3-(4-Chlorothiophen-2-yl)propanoic acid**.

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated based on available literature. Researchers should develop and validate their own synthetic protocols.

Analytical Data

No publicly accessible experimental analytical data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, or IR spectra for **3-(4-Chlorothiophen-2-yl)propanoic acid** have been identified. It is recommended that researchers procuring or synthesizing this compound perform full analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications Biological Activity

There is currently no published research detailing the specific biological activity of **3-(4-Chlorothiophen-2-yl)propanoic acid**. However, the broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][4]. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric relationship with the benzene ring.

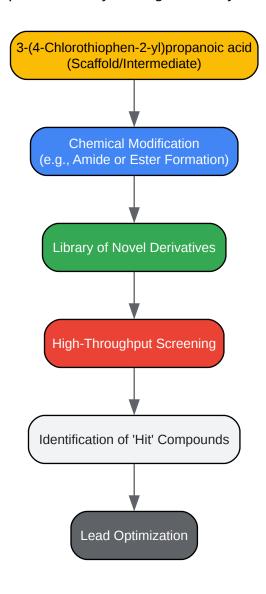
Potential Research Applications



Given its chemical structure, **3-(4-Chlorothiophen-2-yl)propanoic acid** may serve as a valuable building block or intermediate in the synthesis of more complex molecules for various research purposes:

- Drug Discovery: It can be used as a scaffold or starting material for the synthesis of novel compounds to be screened for various biological activities.
- Enzyme Inhibition and Protein Interaction Studies: The molecule could be investigated for its potential to interact with biological targets such as enzymes and receptors[2].
- Materials Science: There is potential for its use in the development of new materials with specific electronic or optical properties[2].

The logical relationship for its potential utility in drug discovery can be visualized as follows:





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Caption: A logical workflow for the use of the title compound in a drug discovery program.

Safety and Handling

Specific safety and handling data for **3-(4-Chlorothiophen-2-yl)propanoic acid** is limited. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(4-Chlorothiophen-2-yl)propanoic acid is a research chemical with potential applications as a building block in organic synthesis and drug discovery. While detailed experimental and biological data are currently lacking in the public domain, its structural motifs suggest it could be a valuable tool for researchers exploring new chemical entities. It is imperative that any researcher working with this compound conduct thorough characterization and safety assessments.

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